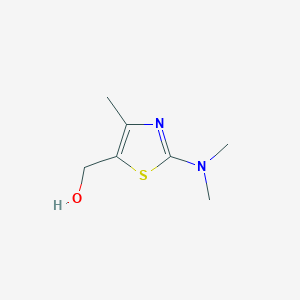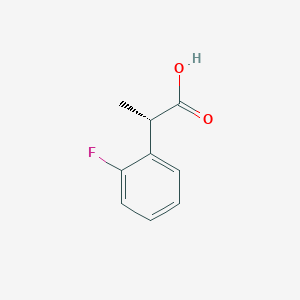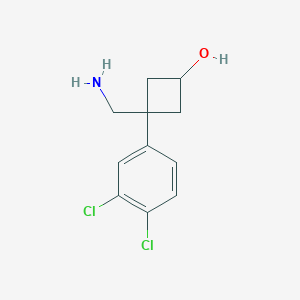
(r)-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a dimethylamino group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions .
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, secondary amines, tertiary amines, and substituted phenyl derivatives .
Scientific Research Applications
®-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups allow the compound to act as a nucleophile, participating in various biochemical reactions. The phenyl ring provides stability and enhances the compound’s ability to interact with aromatic systems in biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Dimethylamino)phenyl]ethanone: This compound shares the dimethylamino and phenyl groups but lacks the amino group, making it less versatile in certain reactions.
N,N-Dimethylenamino ketones: These compounds are similar in structure but differ in their reactivity and applications.
Uniqueness
®-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and dimethylamino groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(2R)-2-amino-2-[4-(dimethylamino)phenyl]ethanol |
InChI |
InChI=1S/C10H16N2O/c1-12(2)9-5-3-8(4-6-9)10(11)7-13/h3-6,10,13H,7,11H2,1-2H3/t10-/m0/s1 |
InChI Key |
HYIWFVWMTZNKPC-JTQLQIEISA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@H](CO)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Tert-butyl 3-(hydroxymethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13556355.png)
